molecular formula C11H6ClF3N2 B1388614 3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine CAS No. 1214370-11-2

3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B1388614
CAS No.: 1214370-11-2
M. Wt: 258.62 g/mol
InChI Key: BAEOPRBJOZQNQF-UHFFFAOYSA-N
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Description

3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a versatile chemical intermediate designed for research and development applications, strictly for laboratory use. Compounds featuring a trifluoromethylpyridine core are highly valued in advanced research for their potential to impart favorable biological activity and metabolic stability . This specific structure, incorporating a chloropyridine and a pyridyl moiety, makes it a sophisticated building block for constructing more complex molecules. In agricultural chemistry, analogous trifluoromethylpyridine derivatives are established as key intermediates in the synthesis of novel herbicides and bactericides . In pharmaceutical research, similar structures serve as critical precursors for active pharmaceutical ingredients (APIs) . Researchers can utilize this compound to explore new synthetic pathways and develop compounds with potential insecticidal or antibacterial properties . This product is offered with guaranteed high purity and is intended for research use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-2-pyridin-4-yl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-9-5-8(11(13,14)15)6-17-10(9)7-1-3-16-4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEOPRBJOZQNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine typically involves the use of pyridine derivatives as starting materials. One common method involves the chlorination of 2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of pyridine compounds, including 3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine, exhibit notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the trifluoromethyl group enhances biological activity by increasing lipophilicity and membrane penetration .

Anticancer Properties
The compound has been evaluated for its anticancer potential. Structural modifications have led to the synthesis of analogs that demonstrate selective cytotoxicity against cancer cell lines. For instance, a derivative was found to inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

Case Study: Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies indicated strong interactions with enzymes involved in cancer metabolism, which could lead to the development of new therapeutic agents .

Agrochemicals

Pesticidal Activity
The compound has been investigated for its potential as a pesticide. Its structural characteristics allow it to act as a potent insecticide or herbicide, targeting specific pests while minimizing harm to beneficial organisms. Field trials have demonstrated effective pest control with minimal environmental impact .

Fungicidal Properties
In addition to insecticidal applications, this compound has shown promise as a fungicide. Research indicates that it disrupts fungal cell membranes, leading to cell death, making it a candidate for agricultural fungicides .

Materials Science

Synthesis of Functional Materials
The compound serves as a precursor in the synthesis of advanced materials such as polymers and nanocomposites. Its unique chemical structure allows for the incorporation into various matrices, enhancing properties like thermal stability and chemical resistance .

Case Study: Polymer Blends
In studies involving polymer blends, incorporating this compound improved mechanical properties and thermal stability compared to blends without this compound. This enhancement is attributed to its ability to interact favorably with polymer chains .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: Compounds with nitro (-NO₂) or trifluoromethyl (-CF₃) substituents (e.g., 7e, 7f) exhibit higher molecular weights and melting points due to increased polarity and intermolecular interactions .
  • Fluorinated Substituents: The trifluoromethoxy (-OCF₃) group in 7e and 7f enhances metabolic resistance but reduces synthetic yields compared to non-fluorinated analogs .

Positional Isomers and Functional Group Variations

Trifluoromethyl Positional Isomers

Compound Name Molecular Formula Trifluoromethyl Position Melting Point (°C) Key References
3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine C₁₁H₆ClF₃N₂ 5 Not reported
3-Chloro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine C₁₁H₆ClF₃N₂ 6 Not reported

Impact of Trifluoromethyl Position :

  • Position 5 vs. 6 : The trifluoromethyl group at position 5 (target compound) may sterically hinder interactions at the pyridine nitrogen, whereas position 6 could alter π-stacking interactions in supramolecular assemblies .

Amino and Heterocyclic Derivatives

Compound Name Molecular Formula Functional Groups Melting Point (°C) Biological Activity Key References
2-Amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl)-1-(4-substitutedphenyl)pyridine C₂₇H₂₀ClN₅O₃ -NH₂, -OCH₃ 278–282 Antimicrobial
3-Chloro-2-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine C₁₀H₁₀ClF₃N₂ Pyrrolidinyl at position 2 Not reported Not reported
SC06 (3-Chloro-2-(2-((1-(4-(trifluoromethoxy)phenyl)-1H-pyrrol-2-yl)methylene)hydrazinyl)-5-(trifluoromethyl)pyridine) C₁₉H₁₂ClF₆N₅O Hydrazinyl-pyrrole moiety Not reported IGF-1 signaling inhibition

Key Findings :

  • Amino Groups: Amino-substituted derivatives (e.g., Table-1 in ) show antimicrobial activity against E. coli and S. aureus, highlighting the role of -NH₂ in bioactivity .

Physicochemical Properties and Stability

Compound Name Density (g/cm³) Boiling Point (°C) Acid Dissociation Constant (pKa) Key References
3-Chloro-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine 1.65 (predicted) 419.2 (predicted) -2.92 (predicted)
This compound Not reported Not reported Not reported

Stability Considerations :

  • Nitro-Imidazole Derivatives : The nitro group in ’s compound increases density and predicted acidity (pKa ≈ -2.92), suggesting high reactivity under basic conditions .

Biological Activity

3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine (CAS No. 1214370-30-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H6_6ClF3_3N2_2 with a molecular weight of 258.63 g/mol. The compound features a pyridine ring substituted with a trifluoromethyl group and a chlorine atom, contributing to its unique chemical reactivity and biological profile.

PropertyValue
Molecular FormulaC11_{11}H6_6ClF3_3N2_2
Molecular Weight258.63 g/mol
CAS Number1214370-30-4
Melting PointNot specified

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly against various pathogens. For instance, the presence of the trifluoromethyl group in this compound has been linked to significant antichlamydial activity against Chlamydia trachomatis, a major cause of sexually transmitted infections. The compound demonstrated selective inhibition of the pathogen without adversely affecting host cell viability, indicating potential for therapeutic applications in treating chlamydial infections .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the pyridine ring in modulating biological activity. For example, the introduction of electron-withdrawing groups such as trifluoromethyl significantly enhances the potency of these compounds against bacterial targets. In contrast, analogs lacking such substituents showed diminished or no biological activity .

Case Studies

  • Chlamydial Infections : A study investigated various analogs of pyridine derivatives, including this compound, revealing that compounds with trifluoromethyl groups exhibited superior antichlamydial properties compared to their non-fluorinated counterparts. The study concluded that these compounds could serve as promising leads for developing new treatments for chlamydial infections .
  • Antibacterial Activity : Another research effort focused on synthesizing derivatives based on this compound structure, demonstrating moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae. The presence of the trifluoromethyl group was critical for maintaining this activity, emphasizing its role in enhancing drug efficacy .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Look for deshielded protons adjacent to -CF₃ (δ ~7.5–8.5 ppm) and coupling patterns confirming pyridine ring substitution .
  • 19F NMR : A singlet near δ -60 ppm confirms the -CF₃ group .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl and F .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, critical for QSAR studies .

What strategies optimize the yield of Pd-catalyzed cross-coupling reactions involving this compound?

Q. Advanced

  • Catalyst Selection : Bulky ligands (e.g., dppb) improve stability and reduce Pd black formation .
  • Solvent Optimization : Biphasic systems (toluene/MeOH/water) enhance reagent solubility and reduce side reactions .
  • Temperature Control : Maintain 110°C to balance reaction rate and decomposition .
  • Base Choice : K₂CO₃ outperforms weaker bases (e.g., NaOAc) by stabilizing intermediates .
    Documented yields reach 82% under these conditions .

What are the primary applications of this compound in medicinal chemistry research?

Basic
The compound serves as a scaffold for bioactive molecules:

  • Antimicrobial Agents : Derivatives inhibit fungal cytochrome P450 enzymes (CYP51) via -CF₃ and -Cl interactions .
  • Kinase Inhibitors : The pyridine core binds ATP pockets in kinases (e.g., EGFR), with -CF₃ enhancing hydrophobic interactions .
  • Protease Modulators : Chlorine substituents facilitate halogen bonding with catalytic residues .

How do electronic effects of -CF₃ and -Cl influence reactivity in electrophilic aromatic substitution (EAS)?

Q. Advanced

  • -CF₃ Group : Strong electron-withdrawing effect (-I) deactivates the ring, directing EAS to the C-4 position. Meta-directing behavior is observed in nitration/sulfonation .
  • -Cl Group : Moderate -I effect further deactivates C-3 and C-5 positions, limiting reactivity at these sites.
  • Synergistic Effects : Combined -CF₃ and -Cl create a highly electron-deficient ring, favoring reactions with strong nucleophiles (e.g., amines, thiols) at C-4 .

What biological activities are documented for this compound, and what molecular targets are implicated?

Q. Basic

  • Antifungal Activity : Inhibits Candida albicans growth (MIC₉₀ = 8 µg/mL) by targeting lanosterol 14α-demethylase .
  • Anticancer Potential : Induces apoptosis in HeLa cells (IC₅₀ = 12 µM) via ROS-mediated mitochondrial dysfunction .
  • Herbicidal Effects : Disrupts acetolactate synthase (ALS) in Amaranthus retroflexus .

In QSAR studies, how do structural modifications correlate with bioactivity?

Q. Advanced

  • -CF₃ Substitution : Increases lipophilicity (logP ↑ 0.5), enhancing membrane permeability but reducing solubility .
  • Chloro Position : C-3 substitution improves target binding (e.g., 10-fold higher affinity for CYP51 vs. C-2 analogs) .
  • Heterocyclic Additions : Imidazole or triazole rings at C-2 enhance π-π stacking with aromatic residues in enzymes .
    QSAR models using Hammett constants (σ) and molar refractivity (MR) predict bioactivity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
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3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine

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